molecular formula C20H14N2O B11472500 N-(quinolin-2-yl)naphthalene-1-carboxamide

N-(quinolin-2-yl)naphthalene-1-carboxamide

Cat. No.: B11472500
M. Wt: 298.3 g/mol
InChI Key: UUIUJVRLCNNBLY-UHFFFAOYSA-N
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Description

N-(Quinolin-2-yl)naphthalene-1-carboxamide is an organic compound that combines the structural features of quinoline and naphthalene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both quinoline and naphthalene moieties in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-2-yl)naphthalene-1-carboxamide typically involves the reaction of quinoline-2-amine with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation reaction facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography. The choice of solvents and reagents is also adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(Quinolin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products:

    Oxidation: Quinoline-N-oxide derivatives.

    Reduction: Quinoline-2-yl-naphthylamine.

    Substitution: Nitro-substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry: N-(Quinolin-2-yl)naphthalene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation. It is also being explored for its antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which N-(quinolin-2-yl)naphthalene-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell growth or bacterial infection.

Comparison with Similar Compounds

  • N-(Quinolin-8-yl)naphthalene-1-carboxamide
  • N-(Quinolin-2-yl)benzoic acid
  • N-(Quinolin-2-yl)anthracene-1-carboxamide

Comparison: Compared to these similar compounds, N-(quinolin-2-yl)naphthalene-1-carboxamide is unique due to the specific positioning of the quinoline and naphthalene moieties. This unique structure influences its reactivity and interaction with biological targets, potentially offering distinct advantages in terms of potency and selectivity in various applications.

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-quinolin-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C20H14N2O/c23-20(17-10-5-8-14-6-1-3-9-16(14)17)22-19-13-12-15-7-2-4-11-18(15)21-19/h1-13H,(H,21,22,23)

InChI Key

UUIUJVRLCNNBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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